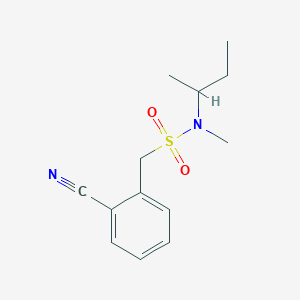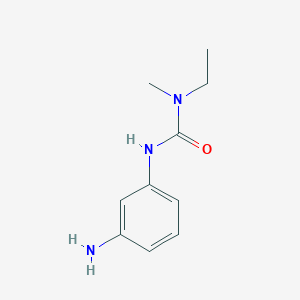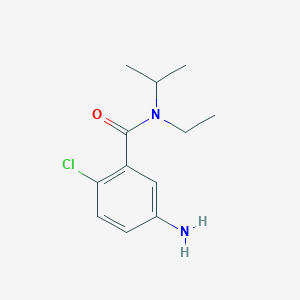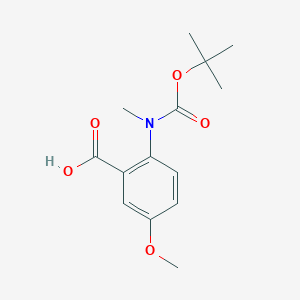
5-Bromo-3-methoxy-2-methylpyridine
Descripción general
Descripción
5-Bromo-3-methoxy-2-methylpyridine is an important intermediate in organic synthesis with many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It is also used as a ligand for central nicotinic acetylcholine receptor .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methoxy-2-methylpyridine is represented by the formula C7H8BrNO . The molecular weight is 188.02 .Physical And Chemical Properties Analysis
5-Bromo-3-methoxy-2-methylpyridine has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- 5-Bromo-3-methoxy-2-methylpyridine has been utilized in the synthesis of complex chemical structures. Hirokawa, Horikawa, and Kato (2000) described its efficient synthesis as part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
- Sośnicki (2009) reported its use in the synthesis of 5-functionalised -2-methoxypyridines and their transformation to bicyclic δ-Lactams (Sośnicki, 2009).
- Morgentin et al. (2009) demonstrated the compound's role in the synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, highlighting its versatility in large-scale synthesis (Morgentin et al., 2009).
Potential in Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) explored the use of a derivative of 5-Bromo-3-methoxy-2-methylpyridine in the synthesis of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, which are significant for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Role in Preparing Metal-complexing Molecular Rods
- Schwab, Fleischer, and Michl (2002) utilized 5-Bromo-3-methoxy-2-methylpyridine in efficient syntheses of bipyridines and bipyrimidines, useful for the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Involvement in Novel Pyridine Derivative Synthesis
- Ahmad et al. (2017) described a Suzuki cross-coupling reaction using 5-Bromo-3-methoxy-2-methylpyridine to synthesize novel pyridine derivatives, demonstrating its potential in creating compounds with various biological activities (Ahmad et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as a building block in the synthesis of various compounds, suggesting its role in interacting with multiple targets .
Mode of Action
It is known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . In these reactions, 5-Bromo-3-methoxy-2-methylpyridine may act as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .
Result of Action
Its role as a building block in the synthesis of various compounds suggests it may have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-methoxy-2-methylpyridine can be influenced by various environmental factors. For instance, the efficiency of its participation in Suzuki–Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and the reaction conditions .
Propiedades
IUPAC Name |
5-bromo-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLCNSUYFGYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653932 | |
| Record name | 5-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150617-80-3 | |
| Record name | 5-Bromo-3-methoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)
![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)





![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)

![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)

